trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
Overview
Description
trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₁H₂₁NO₃ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products:
- Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
- Reduction can produce alcohols or amines.
- Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
Mechanism of Action
The mechanism of action of trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
- trans-Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
- trans-Tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Comparison:
- trans-Tert-butyl 3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate has a trifluoromethyl group, which can significantly alter its chemical properties and reactivity compared to the methyl group in trans-Tert-butyl 3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate .
- trans-Tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate contains an additional hydroxymethyl group, which can influence its solubility and potential for hydrogen bonding .
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-12(6-9(8)7-13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVPXIMDUBAIPY-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1CO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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